molecular formula C7H8F3N3O4S2 B123070 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide CAS No. 654-62-6

4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide

Cat. No.: B123070
CAS No.: 654-62-6
M. Wt: 319.3 g/mol
InChI Key: KRVABEGPNKGLOT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide, also known as 2,4-Disulfamyl-5-trifluoromethylaniline, is carbonic anhydrase . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

As a carbonic anhydrase inhibitor , 2,4-Disulfamyl-5-trifluoromethylaniline binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This inhibition disrupts the normal physiological processes that rely on the activity of carbonic anhydrase.

Biochemical Pathways

The inhibition of carbonic anhydrase affects several biochemical pathways. One of the most significant is the regulation of pH and fluid balance in various tissues and organs. By inhibiting carbonic anhydrase, 2,4-Disulfamyl-5-trifluoromethylaniline can disrupt these processes, leading to a variety of downstream effects .

Pharmacokinetics

Like other sulfonamides, it is likely to be well-absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of carbonic anhydrase by 2,4-Disulfamyl-5-trifluoromethylaniline can lead to a decrease in the production of bicarbonate ions and protons, disrupting pH balance and fluid regulation. This can have various molecular and cellular effects, depending on the specific tissues and organs affected .

Action Environment

The action, efficacy, and stability of 2,4-Disulfamyl-5-trifluoromethylaniline can be influenced by various environmental factors. For example, the pH of the local environment can affect the compound’s ability to inhibit carbonic anhydrase. Additionally, factors such as temperature, ionic strength, and the presence of other molecules can also influence the compound’s action .

Preparation Methods

The synthesis of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide involves several steps:

    Starting Material: The process begins with trichlorotoluene.

    Fluorination: Trichlorotoluene reacts with antimony trifluoride to form trifluorotoluene.

    Nitration: The trifluorotoluene is then nitrated using a mixed acid to produce nitrotrifluorotoluene.

    Reduction: The nitro group is reduced to an amino group.

    Chlorosulfonation: The compound undergoes chlorosulfonation.

    Amination: Finally, the chlorosulfonated product is aminated to yield this compound.

Chemical Reactions Analysis

4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide undergoes various chemical reactions:

    Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

    Reduction: The compound can be reduced, particularly the sulfonamide groups.

    Substitution: It can undergo substitution reactions, especially at the amino group and the trifluoromethyl group.

    Common Reagents and Conditions: Typical reagents include reducing agents like hydrogen in the presence of a catalyst, and oxidizing agents such as potassium permanganate. The reactions often occur under controlled temperatures and pressures.

    Major Products: The major products depend on the specific reaction conditions but can include various substituted derivatives of the original compound.

Scientific Research Applications

4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide has several scientific research applications:

Comparison with Similar Compounds

4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific inhibitory action on carbonic anhydrase and its potential therapeutic applications .

Properties

IUPAC Name

4-amino-6-(trifluoromethyl)benzene-1,3-disulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3O4S2/c8-7(9,10)3-1-4(11)6(19(13,16)17)2-5(3)18(12,14)15/h1-2H,11H2,(H2,12,14,15)(H2,13,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVABEGPNKGLOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)S(=O)(=O)N)S(=O)(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20215710
Record name 2,4-Disulfamyl-5-trifluoromethylaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654-62-6
Record name 4-Amino-6-(trifluoromethyl)-1,3-benzenedisulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=654-62-6
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Record name 2,4-Disulfamyl-5-trifluoromethylaniline
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Record name 654-62-6
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Record name 2,4-Disulfamyl-5-trifluoromethylaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-α,α,α-trifluorotoluene-2,4-disulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.462
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Record name 2,4-DISULFAMOYL-5-TRIFLUOROMETHYLANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of DTA?

A: DTA exhibits inhibitory effects on both cyclic AMP phosphodiesterase and carbonic anhydrase. [] While its exact mechanism on phosphodiesterase requires further investigation, DTA binds to carbonic anhydrase, potentially impacting enzymatic activity. []

Q2: How does the structure of DTA relate to its activity?

A: While specific structure-activity relationship (SAR) studies are not detailed in the provided research, the presence of sulfonamide groups in DTA's structure suggests potential for antibacterial and antifungal activity, as observed with similar sulfonamide-derived chromones. [] Further research is needed to elucidate the impact of specific structural modifications on DTA's potency and selectivity.

Q3: How is DTA quantified in pharmaceutical formulations?

A: A high-pressure liquid chromatography (HPLC) method has been developed to quantify DTA in hydroflumethiazide formulations. [] This method, employing a bonded pellicular packing and an internal standard, enables accurate determination of DTA concentration. []

Q4: What is the significance of DTA binding to erythrocyte carbonic anhydrase?

A: DTA demonstrates a higher binding affinity to erythrocyte carbonic anhydrase compared to its parent compound, hydroflumethiazide (HFT). [] This preferential binding of DTA may influence its distribution and pharmacokinetic profile within the body. []

Q5: What are the potential applications of DTA beyond its association with hydroflumethiazide?

A: Given its structural similarity to other sulfonamide-derived compounds, DTA might possess antibacterial and antifungal properties. [] Further investigation into its spectrum of activity and potential therapeutic applications in these areas is warranted.

Q6: What are the limitations of the existing research on DTA?

A6: The provided research primarily focuses on DTA's quantification and interaction with specific enzymes. Further studies are needed to fully understand its toxicological profile, long-term effects, and potential for broader therapeutic applications. Investigations into its environmental impact and degradation pathways are also lacking.

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